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Compound of Interest

Compound Name:

2-

Azaspiro[4.4]nonane,hydrobromid

e

CAS No.: 1073-09-2

Cat. No.: B14007325

Get Quote

¹H NMR spectroscopy is an indispensable tool for elucidating the structure of organic

molecules. It operates on the principle that atomic nuclei, like protons, possess spin and

generate a small magnetic field. When placed in a strong external magnetic field, these nuclei

can absorb electromagnetic radiation at a specific frequency, which is influenced by their local

electronic environment.[2] This results in a spectrum with signals corresponding to the different

types of protons in a molecule.

For a spirocyclic system like 2-Azaspiro[4.4]nonane, ¹H NMR is particularly revealing. The

locked conformation of the two fused cyclopentane rings leads to a complex but interpretable

pattern of signals. Key information derived from the spectrum includes:

Chemical Shift (δ): The position of a signal on the spectrum (in ppm) indicates the electronic

environment of the proton. Protons near electronegative atoms, like the nitrogen in the

pyrrolidine ring, are "deshielded" and appear at a higher chemical shift (further downfield).
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Integration: The area under each signal is proportional to the number of protons it

represents.

Spin-Spin Coupling (J): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is

caused by the magnetic influence of protons on adjacent carbons.[2] The magnitude of this

splitting, the coupling constant (J), provides valuable information about the dihedral angle

between the coupled protons, which is crucial for determining stereochemistry in rigid

systems.[3][4]

The protonation of the amine to form the hydrobromide salt further influences the spectrum,

particularly affecting the protons alpha to the nitrogen atom due to the inductive effect of the

newly formed ammonium group.

Experimental Protocol: Acquiring a High-Quality ¹H
NMR Spectrum
The following protocol outlines a standardized procedure for preparing a sample of 2-

Azaspiro[4.4]nonane hydrobromide and acquiring its ¹H NMR spectrum. This self-validating

system ensures reproducibility and accuracy.

Materials:

2-Azaspiro[4.4]nonane hydrobromide

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

NMR tube (5 mm)

Pipettes

Vortex mixer

Step-by-Step Methodology:

Sample Preparation:
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Weigh approximately 5-10 mg of 2-Azaspiro[4.4]nonane hydrobromide directly into a

clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent. D₂O is a common choice

for hydrobromide salts due to their high polarity.

Thoroughly dissolve the sample using a vortex mixer. Ensure the solution is clear and free

of any particulate matter.

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

Place the sample into the NMR magnet.

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for

maintaining a stable magnetic field.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks. This is typically an automated process on modern spectrometers.

Acquire the ¹H NMR spectrum using standard pulse-acquire parameters. A sufficient

number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise

ratio.[5]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Reference the spectrum. If using D₂O, the residual HDO peak can be set to ~4.79 ppm.

Integrate the signals to determine the relative number of protons for each peak.
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Analyze the chemical shifts and coupling patterns to assign the signals to the specific

protons in the molecule.

Experimental Workflow for ¹H NMR Analysis

Sample Preparation

Data Acquisition

Data Processing

Weigh 5-10 mg of Sample

Dissolve in 0.6-0.7 mL
Deuterated Solvent

Transfer to NMR Tube

Insert Sample into Magnet

Lock on Deuterium Signal

Shim Magnetic Field

Acquire Spectrum (16-32 Scans)

Fourier Transform (FID -> Spectrum)

Phase Correction

Reference Spectrum

Integrate, Assign Peaks
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Click to download full resolution via product page

Caption: A typical experimental workflow for the ¹H NMR analysis of a chemical compound.

Predicted ¹H NMR Spectrum of 2-
Azaspiro[4.4]nonane Hydrobromide
While a published spectrum for this specific salt is not readily available, a reliable prediction

can be made based on the structure and data from analogous compounds.[6][7][8] The

molecule has several distinct proton environments, which will give rise to a series of signals.

Structural Correlation to ¹H NMR Spectrum

2-Azaspiro[4.4]nonane Structure

Predicted ¹H NMR Spectral Features

Expected Chemical Shifts (ppm)

Protons α to N (C1, C3) Other Ring Protons (C6, C7, C8, C9) N-H Protons

~3.0-3.5 ppm ~1.5-2.2 ppm Broad, variable

Downfield shift due to
-NH₂⁺- inductive effect

Typical aliphatic
proton region

Exchange with D₂O
may cause disappearance

Click to download full resolution via product page

Caption: Logical relationship between the molecular structure and its predicted ¹H NMR

signals.
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Table 1: Predicted ¹H NMR Data for 2-Azaspiro[4.4]nonane Hydrobromide
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Integration Rationale

H1, H3 (CH₂

alpha to N)
2.5 - 3.5 Multiplet 4H

Protons adjacent

to the electron-

withdrawing

ammonium

nitrogen are

significantly

deshielded and

shifted downfield.

[6] Complex

coupling with

neighboring

protons results in

a multiplet.

H6, H7, H8, H9

(Other CH₂)
1.5 - 2.2 Multiplet 8H

These are

standard

aliphatic protons

in a five-

membered ring.

Overlapping

signals and

complex coupling

create a broad

multiplet.

N-H₂⁺ Variable (often

broad)

Broad Singlet 2H The signal for the

ammonium

protons can be

broad due to

quadrupole

broadening and

exchange with

the solvent. If

D₂O is used as

the solvent, this
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peak will likely

not be observed

due to proton-

deuterium

exchange.

Comparative Analysis: ¹H NMR vs. Alternative
Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization often involves

complementary methods.

Table 2: Comparison of Analytical Techniques for 2-Azaspiro[4.4]nonane Hydrobromide
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Technique
Information
Provided

Advantages Limitations

¹H NMR Spectroscopy

Precise proton

environment,

connectivity (through

coupling),

stereochemical

relationships, and

relative proton count.

Non-destructive,

provides detailed

structural information,

relatively fast

acquisition.

Complex spectra can

be difficult to interpret

fully without 2D NMR;

sensitivity can be an

issue for very small

sample quantities.

¹³C NMR

Spectroscopy

Number and

electronic

environment of unique

carbon atoms.

Complements ¹H

NMR by showing the

carbon skeleton; good

for identifying

symmetry.

Much lower sensitivity

than ¹H NMR,

requiring more sample

or longer acquisition

times; no coupling

information in

standard acquisitions.

Mass Spectrometry

(MS)

Precise molecular

weight and

fragmentation

patterns.

Extremely sensitive,

provides definitive

molecular formula

(with HRMS),

fragmentation can

give structural clues.

Provides no

information on the

specific connectivity or

stereochemistry of the

atoms; it is a

destructive technique.

Infrared (IR)

Spectroscopy

Presence of specific

functional groups

(e.g., N-H, C-H

bonds).

Fast, simple, good for

confirming the

presence of key

functional groups.

Provides limited

information on the

overall molecular

structure; not suitable

for detailed structural

elucidation on its own.

In summary, ¹H NMR provides the most detailed picture of the molecular structure and

stereochemistry of 2-Azaspiro[4.4]nonane hydrobromide. However, for unambiguous

confirmation of identity, it is best used in conjunction with ¹³C NMR and high-resolution mass

spectrometry (HRMS) to confirm the carbon framework and molecular formula, respectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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